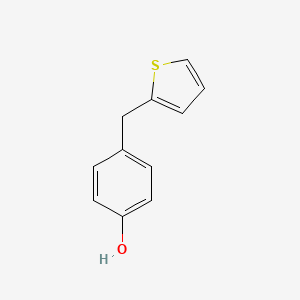

4-(2-Thienylmethyl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

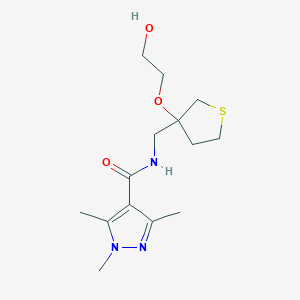

“4-(2-Thienylmethyl)phenol” is a chemical compound with the molecular formula C11H10OS . It has an average mass of 190.262 Da and a monoisotopic mass of 190.045242 Da .

Chemical Reactions Analysis

Phenols, including “4-(2-Thienylmethyl)phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol typically yields a 2,5-cyclohexadiene-1,4-dione, or quinone .

科学的研究の応用

Synthesis and Polymer Applications

Electroactive Polymer Synthesis : 4-(2-Thienylmethyl)phenol has been used in synthesizing electroactive polymers. Kaya and Aydın (2012) synthesized a polymer using a derivative of this compound, demonstrating its potential in electroactive materials and coatings (Kaya & Aydın, 2012).

Polyaminophenol Derivatives for Electronic Applications : Kaya and Aydın (2011) developed novel polyaminophenols using a derivative of 4-(2-Thienylmethyl)phenol. These polymers show promise for electronic, opto-electronic, and photovoltaic applications (Kaya & Aydın, 2011).

Environmental and Analytical Applications

Phenol Removal from Aqueous Solutions : Ku and Lee (2000) investigated the adsorption of phenols, including derivatives of 4-(2-Thienylmethyl)phenol, from aqueous solutions, indicating its relevance in environmental remediation (Ku & Lee, 2000).

Detection of Zinc(II) Ions : Dey et al. (2016) synthesized a compound related to 4-(2-Thienylmethyl)phenol for sensitive and selective detection of Zinc(II) ions, showcasing its potential in chemical sensing (Dey et al., 2016).

Chemical Synthesis and Characterization

Polymer Synthesis and Characterization : The synthesis and characterization of polymers derived from 4-(2-Thienylmethyl)phenol have been extensively studied, as shown in the work of Kaya and Yıldırım (2007), highlighting the chemical versatility and potential applications in material science (Kaya & Yıldırım, 2007).

Chemoselective Polymerization : Uyama et al. (1998) explored the selective polymerization of a phenol derivative with a methacryl group, indicating the utility of 4-(2-Thienylmethyl)phenol derivatives in creating reactive polymers (Uyama et al., 1998).

作用機序

Target of Action

Phenolic compounds, which 4-(2-thienylmethyl)phenol is a part of, are known to interact with a wide range of biological targets, including various enzymes and cell receptors .

Mode of Action

They can act as antioxidants, neutralizing harmful free radicals, or they can bind to enzymes and receptors, modulating their activity .

Biochemical Pathways

Phenolic compounds are mainly biosynthesized by the shikimic acid pathway in plants. Phenylalanine ammonia lyase is a prime enzyme for the phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism . .

Pharmacokinetics

Phenolic compounds generally show good oral absorption and the ability to cross lipid barriers .

Result of Action

Phenolic compounds are known to have a wide range of biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2-Thienylmethyl)phenol. For example, the compound’s activity might be affected by the pH of its environment, the presence of other compounds, and the temperature . .

特性

IUPAC Name |

4-(thiophen-2-ylmethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7,12H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOIZMRUUWRATR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Thienylmethyl)phenol | |

CAS RN |

91680-55-6 |

Source

|

| Record name | 4-[(thiophen-2-yl)methyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

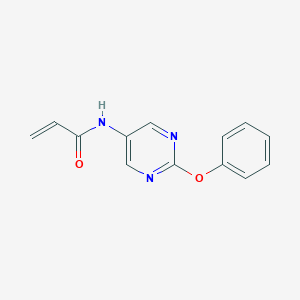

![(E)-4-(Dimethylamino)-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]but-2-enamide](/img/structure/B2973079.png)

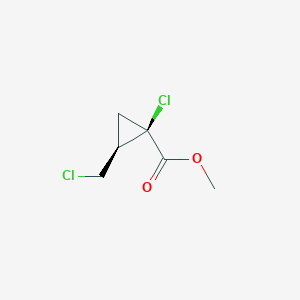

![2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine](/img/structure/B2973089.png)

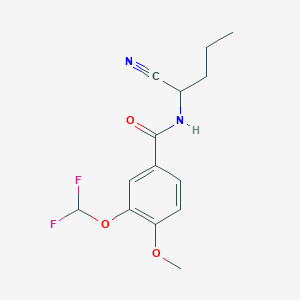

![N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2973092.png)